SHP389: A Technical Guide to its Discovery, Synthesis, and Preclinical Profile
SHP389: A Technical Guide to its Discovery, Synthesis, and Preclinical Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
SHP389 is a potent and selective allosteric inhibitor of the protein tyrosine phosphatase SHP2. This document provides an in-depth technical overview of the discovery, synthesis, and preclinical characterization of SHP389. It is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of SHP2 inhibition. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided. Furthermore, key signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the underlying science.
Discovery and Rationale
The discovery of SHP389 was the culmination of a structure-based drug design and scaffold morphing effort aimed at identifying novel allosteric inhibitors of SHP2 with improved drug-like properties.[1] SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in the MAPK signaling pathway, which is frequently hyperactivated in various cancers.[1] Allosteric inhibition of SHP2, by locking the enzyme in an auto-inhibited conformation, presents a promising therapeutic strategy for cancers driven by aberrant receptor tyrosine kinase (RTK) signaling.[2]
The development of SHP389 originated from the optimization of a fused, bicyclic screening hit. Through iterative cycles of chemical synthesis and biological testing, guided by X-ray crystallography and structure-activity relationship (SAR) studies, a novel pyrazolopyrimidinone scaffold was identified. This scaffold demonstrated significant improvements in potency, selectivity, and pharmacokinetic properties, leading to the identification of SHP389.[1]
Synthesis of SHP389
The synthesis of SHP389 involves a multi-step sequence starting from commercially available materials. The core pyrazolopyrimidinone scaffold is constructed, followed by the introduction of the key side chains. While the specific, step-by-step synthesis of SHP389 is not detailed as a singular protocol in the primary literature, the general synthetic scheme for analogous pyrazolopyrimidinones is provided. The following is a representative synthesis based on the procedures described for similar compounds in the same chemical series.
General Synthetic Scheme:
Caption: Generalized synthetic workflow for SHP389.
Experimental Protocol (Representative):
A detailed, step-by-step protocol for the synthesis of SHP389 is proprietary and not publicly available. The general methods reported for the synthesis of analogous pyrazolopyrimidinones in the primary literature involve standard organic chemistry techniques. Key reactions include:
-
Formation of the Pyrazolopyrimidinone Core: This is typically achieved through the condensation of a substituted hydrazine with a pyrimidinone precursor, followed by cyclization.
-
Introduction of the Aryl Side Chain: A palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig coupling, is used to attach the substituted aryl group to the pyrazolopyrimidinone core.
-
Introduction of the Spirocyclic Side Chain: The final side chain is introduced through a nucleophilic aromatic substitution or another coupling reaction.
The purification of intermediates and the final product is typically performed using column chromatography on silica gel, and the characterization is done using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Mechanism of Action and Signaling Pathway
SHP389 is an allosteric inhibitor of SHP2. It binds to a tunnel-like pocket at the interface of the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase (PTP) domains. This binding stabilizes SHP2 in a closed, auto-inhibited conformation, preventing its activation and subsequent dephosphorylation of downstream substrates.
The primary signaling pathway modulated by SHP389 is the RAS-MAPK pathway. By inhibiting SHP2, SHP389 blocks the dephosphorylation of key signaling nodes, leading to the downregulation of phosphorylated ERK (p-ERK).
Caption: SHP2 signaling pathway and the mechanism of SHP389 inhibition.
Preclinical Data
The preclinical evaluation of SHP389 has demonstrated its potency as an allosteric SHP2 inhibitor.
Table 1: In Vitro Potency of SHP389
| Assay | IC50 (nM) |
| SHP2 Biochemical Assay | 36 |
| p-ERK Cellular Assay | 36 |
Data sourced from MedchemExpress and MedKoo Biosciences product pages, referencing the primary literature.[2][3]
Experimental Protocols:
-
SHP2 Biochemical Assay: The enzymatic activity of SHP2 is measured in the presence of varying concentrations of the inhibitor. A common method involves a fluorescence-based assay that monitors the dephosphorylation of a substrate, such as DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate).
-
p-ERK Cellular Assay: A cell-based assay is used to determine the effect of the inhibitor on the downstream signaling of the MAPK pathway. This is often a Western blot or an ELISA-based assay that quantifies the levels of phosphorylated ERK in cells treated with the inhibitor.
Pharmacokinetics and In Vivo Efficacy
Detailed pharmacokinetic and in vivo efficacy data for SHP389 are not extensively available in the public domain. The primary publication indicates that SHP389 modulates MAPK signaling in vivo, suggesting that it has sufficient pharmacokinetic properties to reach its target and exert a biological effect.[1] Further studies would be required to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its efficacy in various preclinical cancer models.
Clinical Development
As of the latest available information, there are no publicly disclosed clinical trials specifically for SHP389. The development of other SHP2 inhibitors is ongoing, with several compounds in various phases of clinical investigation for the treatment of solid tumors.
Conclusion
SHP389 is a potent and selective allosteric inhibitor of SHP2, developed through a rigorous structure-based drug design program. Its discovery has provided a valuable chemical tool for studying the role of SHP2 in health and disease, and it represents a promising scaffold for the development of novel anticancer therapeutics. Further preclinical and clinical investigation is warranted to fully elucidate the therapeutic potential of SHP389 and other SHP2 inhibitors.
References
- 1. WO2021236775A1 - Small molecule degraders of shp2 protein - Google Patents [patents.google.com]
- 2. Dual Allosteric Inhibition of SHP2 Phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monobody Inhibitor Selective to the Phosphatase Domain of SHP2 and its Use as a Probe for Quantifying SHP2 Allosteric Regulation - PMC [pmc.ncbi.nlm.nih.gov]
